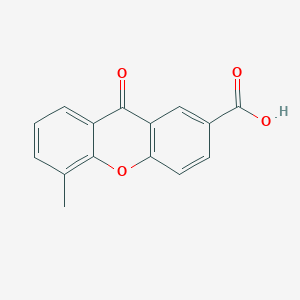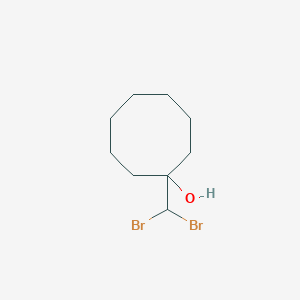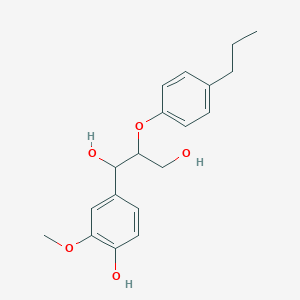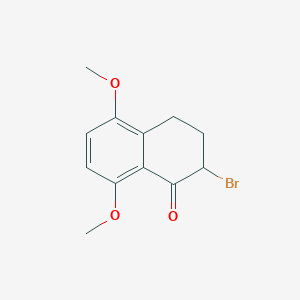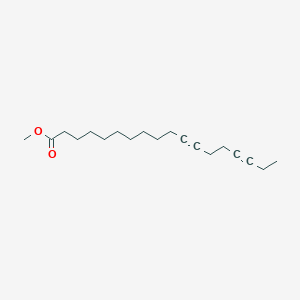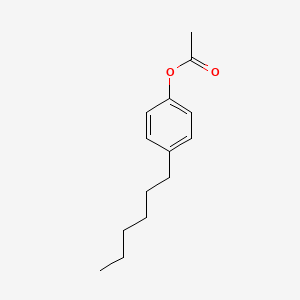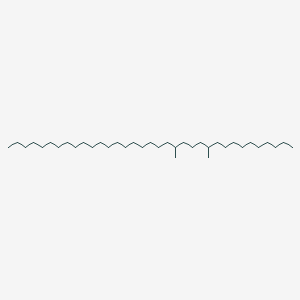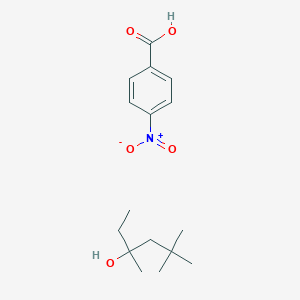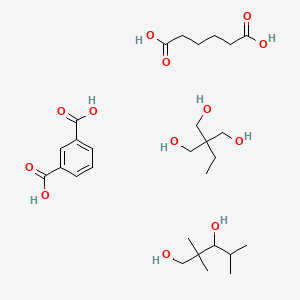
Benzene, (dodecylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (dodecylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecylthio group, which is a twelve-carbon alkyl chain attached to a sulfur atom. This compound is known for its unique chemical properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method for preparing Benzene, (dodecylthio)- involves the alkylation of benzene with 1-dodecene in the presence of a catalyst such as mesoporous Beta zeolites. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Sulfurization: Another method involves the sulfurization of dodecylbenzene. In this process, dodecylbenzene is reacted with sulfur or sulfur-containing reagents to introduce the thio group, forming Benzene, (dodecylthio)-.
Industrial Production Methods: Industrial production of Benzene, (dodecylthio)- often utilizes continuous flow reactors and advanced catalytic systems to achieve efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, enhances the reaction efficiency and minimizes by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (dodecylthio)- can undergo oxidation reactions, particularly at the alkyl chain.
Substitution: The benzene ring in Benzene, (dodecylthio)- can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can also undergo reduction reactions, especially at the sulfur atom, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Major Products Formed:
Oxidation: Carboxylic acids.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Reduction: Sulfides, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (dodecylthio)- is used as an intermediate in the synthesis of various fine chemicals and polymers.
Biology and Medicine: In biological research, Benzene, (dodecylthio)- derivatives are studied for their potential antimicrobial and antifungal properties. These compounds can disrupt microbial cell membranes, leading to cell death .
Industry: The compound is widely used in the production of surfactants, lubricants, and additives for fuels and lubricants. Its ability to modify surface properties makes it valuable in formulations for detergents and cleaning agents .
Wirkmechanismus
The mechanism of action of Benzene, (dodecylthio)- involves its interaction with cellular membranes and proteins. The dodecylthio group can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
Dodecylbenzene: Similar in structure but lacks the thio group, making it less reactive in certain chemical reactions.
Benzene, (octylthio)-: Contains a shorter alkyl chain, resulting in different physical and chemical properties.
Benzene, (hexadecylthio)-: Contains a longer alkyl chain, which can affect its solubility and reactivity.
Uniqueness: Benzene, (dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts specific chemical reactivity and physical properties. This makes it particularly useful in applications requiring surface activity and chemical modification .
Eigenschaften
CAS-Nummer |
56056-49-6 |
|---|---|
Molekularformel |
C18H30S |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
dodecylsulfanylbenzene |
InChI |
InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI-Schlüssel |
DYKXULDWCTXIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


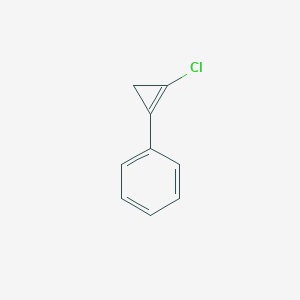
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
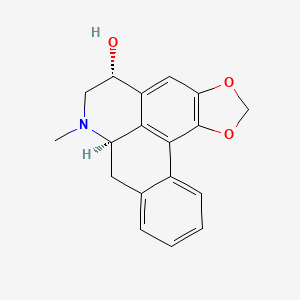
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
